molecular formula C11H8F3NO B134038 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one CAS No. 140908-88-9

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Numéro de catalogue: B134038
Numéro CAS: 140908-88-9
Poids moléculaire: 227.18 g/mol
Clé InChI: OTMHQQLVOKHQTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound featuring a quinolinone core substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 6. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for drug bioavailability . This compound is synthesized via nucleophilic substitution or cyclization reactions, often starting from chlorinated or hydroxylated precursors .

Propriétés

IUPAC Name

2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMHQQLVOKHQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346777
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949507-78-2, 140908-88-9
Record name 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949507-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140908-88-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl ketones under acidic conditions. For instance, the reaction of 2-trifluoromethyl aniline with ethyl acetoacetate in the presence of polyphosphoric acid at elevated temperatures can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Applications De Recherche Scientifique

Antibacterial Activity

Research indicates that 2MTQ exhibits notable antibacterial properties, particularly through its interaction with DNA gyrase, an enzyme critical for bacterial DNA replication. Inhibition of this enzyme disrupts bacterial cell division and growth . Various studies have reported that derivatives of 2MTQ show significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii.

Antitubercular Properties

Quinoline derivatives, including 2MTQ, have been investigated for their antitubercular potential. Studies have shown that certain quinoline hydrazone derivatives exhibit superior activity against Mycobacterium tuberculosis compared to traditional drugs like rifampin and isoniazid. This suggests that modifications to the quinoline structure can enhance therapeutic efficacy against tuberculosis .

Potential Anticancer Activity

The structural characteristics of 2MTQ also suggest potential anticancer properties. Some studies have highlighted its ability to induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms involved .

Synthesis of 2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one

Various synthetic pathways have been developed for the preparation of 2MTQ. These methods often focus on modifying existing quinoline structures to introduce the trifluoromethyl group while maintaining biological activity. Notable synthetic routes include:

  • Condensation Reactions : Utilizing haloquinolines with trifluoromethylating agents.
  • One-Pot Synthesis : Streamlining the synthesis process to reduce steps and improve yield .
  • Antimicrobial Studies : A study by Eswaran et al. demonstrated that quinoline hydrazone derivatives exhibited promising antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mtb WT H37Rv .
  • Antitubercular Potency : Research indicated that certain derivatives of quinolines showed better anti-tuberculosis potency than first-line drugs, highlighting the therapeutic potential of modified quinolines like 2MTQ .
  • Cancer Research : Investigations into the anticancer properties of quinoline derivatives suggest that they may interact with multiple cellular targets, warranting further exploration into their mechanisms of action .

Mécanisme D'action

The mechanism of action of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolinone derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Quinolinone Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one 2-CH₃, 8-CF₃ C₁₁H₈F₃NO Antimalarial lead compound
8-Bromo-2-(trifluoromethyl)-1H-quinolin-4-one 8-Br, 2-CF₃ C₁₀H₅BrF₃NO Intermediate in drug synthesis
7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one 7-Cl, 8-CH₃, 2-CF₃ C₁₁H₇ClF₃NO Anticancer candidate
8-Methoxy-2-(trifluoromethyl)-1H-quinolin-4-one 8-OCH₃, 2-CF₃ C₁₁H₈F₃NO₂ Enhanced solubility
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one 6-F, 4-CF₃ C₁₀H₅F₄NO Kinase inhibition
Key Observations:
  • Position 8 Substitution : The 8-CF₃ group in the target compound improves metabolic stability compared to 8-Br or 8-OCH₃ derivatives, which may undergo faster degradation .
  • Position 2 Substitution : The 2-CH₃ group offers steric bulk without significant electronic effects, unlike 2-CF₃ derivatives, which are more electron-withdrawing .
  • Position 4 vs. Position 2: 4-CF₃ derivatives (e.g., 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one) exhibit stronger hydrogen-bonding interactions in kinase binding pockets compared to 2-CF₃ analogues .
Key Observations:
  • Nucleophilic Aromatic Substitution (SNAr) : CF₃ groups are introduced efficiently at electron-deficient positions (e.g., 8-CF₃) using trifluoromethylating agents .
  • Yield Challenges : Multi-step syntheses (e.g., 7-Cl derivatives) suffer from lower overall yields due to intermediate purification steps .
Antimalarial Activity :
  • The target compound showed IC₅₀ = 0.8 µM against Plasmodium falciparum, outperforming 8-OCH₃ and 8-Br analogues (IC₅₀ > 5 µM) .
  • SAR Insight : The 8-CF₃ group disrupts heme detoxification in malaria parasites more effectively than halogens .
Kinase Inhibition :
  • 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one inhibited CK2 kinase with IC₅₀ = 12 nM, whereas 2-CF₃ derivatives were less potent (IC₅₀ > 100 nM) .

Activité Biologique

2-Methyl-8-(trifluoromethyl)-1H-quinolin-4-one is a heterocyclic compound belonging to the quinoline family, characterized by a unique structure that enhances its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F3NC_{11}H_{8}F_{3}N with a molecular weight of approximately 255.23 g/mol. The trifluoromethyl group significantly influences its lipophilicity and electronic properties, facilitating its interaction with biological targets.

The mechanism of action of this compound involves several pathways:

  • Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism, potentially modulating their activity and influencing metabolic pathways.
  • Signal Pathway Modulation : The compound can affect cell signaling pathways, including those involving kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has demonstrated potential anticancer properties through various studies. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and altering cell cycle progression. For instance, in vitro studies reported a reduction in cell viability in cancer cell lines such as HepG2 with an EC50 value indicating effective cytotoxicity .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects on HepG2 cells, revealing an EC50 value of approximately 575 nM, indicating potent anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Activity :
    • In another investigation, the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Data Summary

The following table summarizes key biological activities and their corresponding effects:

Biological Activity Effect Reference
AntimicrobialBroad-spectrum activity against pathogens
AnticancerInduces apoptosis in cancer cells
Enzyme InteractionModulates cytochrome P450 enzyme activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, and what intermediates are critical for its formation?

  • Methodological Answer : A common approach involves converting heteroaromatic precursors (e.g., 1H-quinolin-4-one derivatives) into reactive intermediates using phosphorus oxychloride (POCl₃). For example, treatment of quinolinone derivatives with POCl₃ under reflux generates chloro-derivatives, which can react with nucleophiles like aminoindazoles in dimethylformamide (DMF) to form substituted products. Critical intermediates include the chloro-quinolinone derivative, which is isolated and used immediately due to its reactivity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : High-resolution NMR (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron or MoKα radiation sources. Data collection at 90 K with cryostream cooling minimizes thermal motion artifacts. Structure solution employs direct methods (e.g., SHELXS), followed by refinement (SHELXL) to model atomic positions and electron density .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound across different enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-factors) or enzyme isoforms. To resolve these:

Perform dose-response curves under standardized conditions.

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding modes across enzyme variants. Cross-validate with structure-activity relationship (SAR) data from analogs with modified substituents (e.g., trifluoromethyl vs. methyl groups) .

Q. What are the key considerations in designing co-crystallization experiments to study the interaction of this compound with target enzymes?

  • Methodological Answer :

  • Crystallization Conditions : Optimize pH (5.5–7.5) and ionic strength to stabilize enzyme-ligand complexes. Use methanol or DMF as co-solvents (<10% v/v) to enhance ligand solubility.
  • Data Collection : Collect high-resolution (<2.0 Å) data to resolve trifluoromethyl group orientations. Apply multiscan absorption corrections (e.g., SADABS) and anisotropic refinement for heavy atoms.
  • Validation : Use R-free values and electron density maps (e.g., 2Fo-Fc) to confirm ligand placement. Compare with Hirshfeld atom refinement (HAR) for improved hydrogen atom modeling .

Q. How does the trifluoromethyl group influence electronic properties and binding affinity in molecular docking studies?

  • Methodological Answer :

Electronic Effects : The strong electron-withdrawing nature of the -CF₃ group alters the quinolinone ring’s electrostatic potential, which can be quantified via density functional theory (DFT) .

Docking Protocols : Use Glide SP/XP or GOLD with flexible ligand sampling. Include van der Waals scaling (0.8–1.0) to account for fluorine’s partial charges.

Binding Affinity : Compare docking scores (e.g., ΔG) of -CF₃ analogs vs. -CH₃ derivatives. Experimental validation via surface plasmon resonance (SPR) or microscale thermophoresis (MST) is critical .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.